molecular formula C10H5N3O6S B1580846 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid CAS No. 63589-25-3

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid

Cat. No.: B1580846
CAS No.: 63589-25-3
M. Wt: 295.23 g/mol
InChI Key: CCFWJWRQXDDAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid is a complex organic compound with the molecular formula C10H5N3O6S and a molecular weight of 295.23 g/mol. This compound is known for its unique structural features, including a diazo group, a nitro group, and a sulfonic acid group, which contribute to its diverse chemical reactivity and applications.

Preparation Methods

The synthesis of 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid typically involves multiple steps, starting from readily available naphthalene derivatives. One common synthetic route includes the nitration of naphthalene to introduce the nitro group, followed by sulfonation to add the sulfonic acid group. The diazo group is then introduced through diazotization reactions under controlled conditions . Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of azo compounds. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Research has explored its potential use in developing therapeutic agents and diagnostic tools.

    Industry: It is utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The compound’s effects are mediated through specific pathways, including oxidative stress and signal transduction.

Comparison with Similar Compounds

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid can be compared with other diazo and nitro compounds, such as:

    6-Nitro-1-diazo-2-naphthol-4-sulfonic acid: Similar in structure but differs in the position of functional groups.

    1-Diazo-2-naphthol-4-sulfonic acid: Lacks the nitro group, resulting in different reactivity and applications.

    2-Hydroxy-6-nitro-4-sulfonaphthalene-1-diazonium: Another structurally related compound with distinct properties. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

4-diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFWJWRQXDDAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906464
Record name 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63589-25-3, 101667-26-9
Record name 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063589253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid
Reactant of Route 3
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid
Reactant of Route 4
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid
Reactant of Route 5
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid
Reactant of Route 6
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.